molecular formula C12H8ClNO2 B1503852 5-(4-Chlorophenyl)picolinic acid CAS No. 87789-85-3

5-(4-Chlorophenyl)picolinic acid

Cat. No.: B1503852
CAS No.: 87789-85-3
M. Wt: 233.65 g/mol
InChI Key: VRILHLKPFHWWSD-UHFFFAOYSA-N
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Description

Contextual Significance of Picolinic Acid Derivatives in Chemical Biology and Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound that serves as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. This chelating ability is fundamental to many of its biological functions. In the realm of medicinal chemistry, picolinic acid derivatives have been investigated for a wide range of therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and antitumor agents. nih.govacs.org The pyridine (B92270) ring and the carboxylic acid group provide a versatile platform for chemical modifications, allowing for the fine-tuning of their biological and physicochemical properties. This adaptability has made them attractive scaffolds in the design of new therapeutic agents and other bioactive molecules. For instance, certain picolinic acid derivatives have been explored as enzyme inhibitors, showcasing their potential to modulate key biological pathways. nih.gov

Research Landscape and Gaps in Understanding 5-(4-Chlorophenyl)picolinic Acid

A comprehensive review of the existing scientific literature reveals that while the broader class of picolinic acid derivatives has been extensively studied, dedicated research specifically on this compound is limited. Much of the available information is on related compounds, such as those with different substitution patterns on the phenyl or pyridine ring. For example, extensive research has been conducted on 6-(aryl-substituted)-2-picolinic acids, which have demonstrated significant potential as herbicides. nih.govresearchgate.netmdpi.comnih.gov This suggests that the introduction of an aryl group, such as the 4-chlorophenyl group in the target molecule, can confer potent biological activity.

However, a significant gap exists in the detailed characterization and biological evaluation of this compound itself. There is a scarcity of published data regarding its specific synthesis, physicochemical properties, and a thorough investigation of its potential applications in medicinal chemistry or agrochemistry. This lack of focused research presents an opportunity for further scientific inquiry to elucidate the unique properties and potential of this particular derivative.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound should be to systematically characterize the compound and explore its potential biological activities. This would involve:

Development of an efficient and scalable synthesis protocol: While general methods for the synthesis of picolinic acid derivatives exist, an optimized method for the specific synthesis of this compound is a crucial first step. orgsyn.orgumsl.edu

Thorough physicochemical characterization: This includes determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to establish a clear chemical identity.

Investigation of its biological activities: Based on the known activities of related compounds, key areas to explore would include its potential as an herbicide, an antimicrobial agent, an anti-inflammatory agent, or an enzyme inhibitor. nih.govacs.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) studies: Once a biological activity is identified, SAR studies involving the synthesis and testing of related analogs would provide valuable insights for optimizing its potency and selectivity.

By addressing these key areas, the scientific community can fill the existing knowledge gap and potentially unlock the full potential of this compound as a valuable chemical entity.

Chemical and Physical Properties

PropertyPredicted/Inferred Value
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and better solubility in organic solvents.
Acidity (pKa) The carboxylic acid group will confer acidic properties.

This table is based on theoretical calculations and data from structurally similar compounds. Experimental verification is required.

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives can be achieved through various organic chemistry reactions. A common approach involves the modification of a pre-existing picolinic acid scaffold. For instance, the introduction of an aryl group at the 5-position of the pyridine ring can be accomplished through cross-coupling reactions, such as the Suzuki or Stille coupling, using an appropriate boronic acid or organotin reagent.

Another general method for the synthesis of picolinic acid itself involves the oxidation of 2-picoline. orgsyn.org Further functionalization of the pyridine ring can then be carried out to introduce the desired substituents. The synthesis of aminopicolinic acid derivatives has also been reported, which could serve as precursors for further modifications. umsl.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRILHLKPFHWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679312
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87789-85-3
Record name 5-(4-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Biological Target Engagement of 5 4 Chlorophenyl Picolinic Acid

Investigation of Ligand-Protein Binding Affinity

The ability of 5-(4-Chlorophenyl)picolinic acid to bind to and influence the function of various proteins is a critical area of research. The following subsections detail its engagement with specific protein targets.

Modulation of G-Protein Coupled Receptors (GPCRs), including Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT2C)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.govphoenixpeptide.comncssm.edu The interaction of ligands with GPCRs can either activate (agonism) or inhibit (antagonism) the receptor's signaling pathway.

Engagement with Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu5)

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that are activated by the neurotransmitter glutamate. tocris.commdpi.com The mGlu5 receptor, in particular, has been identified as a potential therapeutic target for a range of neurological and psychiatric disorders. nih.govnih.gov These receptors are involved in modulating synaptic plasticity and neuronal excitability. mdpi.comelifesciences.org A significant portion of mGlu5 receptors are located intracellularly, particularly on the inner nuclear membrane, where they can influence nuclear signaling pathways. mdpi.com The development of allosteric modulators for mGlu5 highlights the therapeutic potential of targeting this receptor. nih.gov While direct studies on the engagement of this compound with mGlu5 are not detailed in the search results, the known roles of mGlu5 in various physiological and pathological processes make it an interesting potential target for novel ligands.

Binding to Auxin-Signaling F-box Protein 5 (AFB5) in Plant Systems

In the realm of plant biology, picolinate-based compounds are recognized as synthetic auxins. nih.gov The plant hormone auxin regulates a wide array of developmental processes by mediating the degradation of transcriptional repressors known as Aux/IAA proteins. nih.govbiorxiv.orgbiorxiv.org This degradation is facilitated by a family of F-box proteins, including TIR1 and its homologs, which act as auxin receptors. biorxiv.orgnih.gov

Specifically, the F-box proteins AFB4 and AFB5 have been identified as receptors for the picolinate (B1231196) class of auxinic herbicides. nih.govbiorxiv.orgnih.gov Studies have demonstrated that both AFB4 and AFB5 function as auxin receptors in vitro. nih.govbiorxiv.orgnih.gov Genetic evidence further supports that AFB4 and AFB5 are targets of the synthetic auxin picloram. nih.govbiorxiv.orgnih.gov These F-box proteins interact with Aux/IAA proteins in an auxin-dependent manner, leading to their degradation and subsequent activation of auxin-responsive genes. biorxiv.org This interaction highlights a specific and crucial binding event for picolinate derivatives in plant systems.

Enzymatic Activity Modulation

The ability of this compound and related compounds to modulate the activity of specific enzymes is another important aspect of its biological profile.

Role as Isosteres in Metallo-β-Lactamase Inhibition

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase-1 (NDM-1), presents a significant threat to the efficacy of β-lactam antibiotics. These enzymes utilize one or two zinc ions in their active site to hydrolyze and inactivate antibiotics. Consequently, the development of MBL inhibitors is a critical area of research.

One promising strategy involves the use of compounds that can effectively bind to the catalytic zinc ions, rendering the enzyme inactive. Dipicolinic acid (DPA) has been identified as a foundational scaffold for designing such inhibitors. nih.gov Research has focused on the concept of isosteric replacement, where one of the two carboxylate groups in DPA is substituted with a different chemical moiety to create analogues with improved properties. nih.gov Compounds like this compound represent such isosteres, where a functionalized phenyl group replaces a carboxylate group.

This approach has led to the discovery of potent inhibitors for several MBLs, including NDM-1, IMP-1, and VIM-2. nih.govnih.gov Studies have revealed that the specific nature of the isosteric replacement influences not only the inhibitory potency but also the mechanism of action. nih.gov For instance, while the parent DPA scaffold has a tendency to strip the zinc ions from the enzyme, certain isosteres can be engineered to form a stable ternary complex, where the inhibitor binds to the enzyme without removing the essential metal cofactor. nih.govescholarship.org This mechanistic nuance is crucial for developing selective and effective inhibitors.

The inhibitory activity of DPA and its derivatives highlights the potential of this class of compounds.

Table 1: Inhibitory Activity of Dipicolinic Acid (DPA) and Analogs against NDM-1

Compound IC₅₀ (nM) against NDM-1 Notes
Dipicolinic Acid (DPA) 520 Parent scaffold inhibitor. nih.gov
Inhibitor 36 (DPA derivative) 80 Optimized DPA analog identified through fragment-based screening. nih.govescholarship.org
L-captopril ~200,000 Thiol-based inhibitor, for comparison. nih.gov
D-captopril ~8,000 Thiol-based inhibitor, for comparison. nih.gov

Targeting EGFR Tyrosine Kinase Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a central regulator of cell division, proliferation, and survival. mdpi.comnih.gov Its signaling pathway is a critical target in oncology, and numerous small-molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed to treat various cancers. mdpi.comnih.gov These inhibitors typically belong to specific chemical classes, such as anilinoquinazolines or pyrimidines. selleckchem.com

However, based on currently available scientific literature, there is no published evidence directly linking this compound to the inhibition or targeting of EGFR tyrosine kinase pathways. Research on EGFR inhibitors has focused on other distinct chemical scaffolds.

Interaction with Metal Ions and Complex Formation

A defining characteristic of picolinic acid and its derivatives is their function as efficient chelating agents. sjctni.edunih.gov The picolinic acid moiety acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the adjacent carboxylate group. sjctni.edunih.gov This interaction forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

This chelating ability allows picolinic acid derivatives to form stable complexes with a wide array of metal ions, including biologically relevant ones such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), manganese (Mn²⁺), and nickel (Ni²⁺), as well as other ions like cobalt (Co²⁺) and mercury (Hg²⁺). sjctni.edunih.govajol.info

The resulting metal complexes can exhibit diverse structural and dimensional properties. Depending on the specific metal ion, the solvent system, and the metal-to-ligand ratio, the complexes can be mononuclear (a single metal center) or form one-dimensional coordination polymers. nih.gov The coordination environment around the metal ion is also variable, with geometries such as distorted tetrahedral and highly distorted square-pyramidal having been observed. nih.gov For example, studies with mercury(II) have shown that both mononuclear complexes and polymeric chains can be formed. nih.gov Similarly, mononuclear complexes with cobalt, nickel, and zinc have been synthesized and characterized. ajol.info

Table 2: Examples of Metal Complex Formation with Picolinic Acid (pic) and Dipicolinic Acid (DPA)

Ligand Metal Ion Resulting Complex Type Coordination Environment
Picolinic Acid Mercury(II) Mononuclear: [HgCl(pic)(picH)] Highly distorted square-pyramidal nih.gov
Picolinic Acid Mercury(II) 1-D Polymer: {[HgCl(pic)]}n Highly distorted tetrahedron nih.gov
Dipicolinic Acid Cobalt(II) Mononuclear: [Co(DPA)(H₂O)₂] Involves two carboxylate oxygens, the pyridine nitrogen, and two water molecules. ajol.info
Dipicolinic Acid Nickel(II) Mononuclear: [Ni(DPA)(H₂O)₂] Involves two carboxylate oxygens, the pyridine nitrogen, and two water molecules. ajol.info
Dipicolinic Acid Zinc(II) Mononuclear: [Zn(DPA)(H₂O)₂] Involves two carboxylate oxygens, the pyridine nitrogen, and two water molecules. ajol.info

Mechanistic Investigations of 5 4 Chlorophenyl Picolinic Acid S Biological Effects

Cellular and Subcellular Mechanisms of Action

Molecular Pathways in Antiparasitic Activity against Kinetoplastid Protists

The precise molecular pathways underlying the antiparasitic activity of 5-(4-Chlorophenyl)picolinic acid against kinetoplastid protists are still under investigation. However, research into related picolinic acid compounds provides insights into potential mechanisms. Picolinic acid, a tryptophan metabolite, has demonstrated broad-spectrum inhibitory effects against various pathogens. nih.gov While the direct action on kinetoplastids is not explicitly detailed in the provided information, the general mechanisms of picolinic acid suggest possible avenues of action. These could involve the disruption of essential metabolic pathways or interference with cellular processes unique to these parasites. For instance, a study on a derivative, 5-(4'-chloro-n-butyl)picolinic acid, revealed a novel metabolic pathway in rats where the compound was elongated by a C2 unit, a process similar to fatty acid chain elongation. nih.gov This suggests that this compound and its derivatives might interact with or be processed by metabolic pathways within the host or the parasite, potentially leading to toxic byproducts or disruption of essential functions. Further research is necessary to elucidate the specific molecular targets and pathways affected by this compound in kinetoplastid protists.

Antiproliferative Effects on Select Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

This compound and its derivatives have demonstrated notable antiproliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.govjksus.orgresearchgate.netnih.govresearchgate.net The mechanisms underlying this cytotoxicity are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.

For instance, a phosphomolybdate-based hybrid solid incorporating a picolinic acid derivative showed considerable inhibitory effects against these three cell lines. nih.govresearchgate.net Flow cytometry analysis suggested that the antiproliferative activity was mediated by arresting A549 and HepG2 cells in the S phase of the cell cycle, while MCF-7 cells were arrested in the G2/M phase. nih.govresearchgate.net This indicates that the compound interferes with DNA synthesis and cell division processes. Ultimately, these events lead to cancer cell death through apoptosis and necrosis pathways. nih.govresearchgate.net

The cytotoxicity of such compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound itself are not provided in the search results, related compounds have shown potent activity. For example, a novel benzimidazole (B57391) derivative exhibited significant antiproliferative activity against HepG2 and A549 cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Another study on a phosphomolybdate hybrid reported IC50 values of 33.79 µmol L-1 against HepG2, 25.17 µmol L-1 against A549, and 32.11 µmol L-1 against MCF-7. nih.gov

Interactive Data Table: IC50 Values of Picolinic Acid Derivatives against Cancer Cell Lines

Compound/DerivativeA549 (µM)HepG2 (µM)MCF-7 (µM)Reference
Benzimidazole derivative (se-182)15.8015.58- jksus.org
Phosphomolybdate hybrid (1)25.1733.7932.11 nih.gov

Mechanisms of Antiviral Activity, including Membrane Fusion Inhibition

Picolinic acid, the parent compound of this compound, has been identified as a broad-spectrum inhibitor of enveloped viruses, with a key mechanism of action being the inhibition of viral entry into host cells. nih.gov Mechanistic studies have revealed that picolinic acid targets the integrity of the viral membrane and prevents the crucial step of virus-cellular membrane fusion. nih.gov This inhibition of membrane fusion is a critical step in preventing the viral genetic material from entering the host cell and initiating replication.

The antiviral effect of picolinic acid has been observed against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus. nih.gov For influenza A virus, picolinic acid was found to inhibit fusion between the viral and cellular endocytic membranes. nih.gov In the context of SARS-CoV-2, it was noted that the inhibitory action was more significant in cells expressing both ACE2 and TMPRSS2 receptors, suggesting a more potent inhibition of viral-cell membrane fusion at the cell surface compared to fusion within the endosome. nih.gov This indicates that picolinic acid and its derivatives could act at an early stage of the viral life cycle. The development of viral membrane fusion inhibitors is a significant area of antiviral drug research. google.com

Auxin-like Action and Hormonal Disruption in Plant Growth Models

Picolinic acid and its derivatives are recognized as a class of synthetic auxin herbicides. nih.gov Auxins are a critical class of plant hormones that regulate various aspects of plant growth and development, including cell division, and stem and root growth. biotrend.com Synthetic auxins mimic the action of natural auxins, but at high concentrations, they can cause hormonal disruption leading to uncontrolled growth and ultimately, plant death. biotrend.com

The herbicidal activity of picolinic acid-based compounds stems from their ability to act as synthetic auxins. nih.gov For example, p-Chlorophenoxyacetic acid (4-CPA), a related compound, is used as a plant growth regulator to control root and fruit growth and can also function as an herbicide at higher doses. biotrend.com Research on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has shown their potential as herbicides. nih.gov Molecular docking studies of these compounds with the auxin-signaling F-box protein 5 (AFB5) receptor have provided insights into their mechanism of action at the molecular level. nih.gov

Furthermore, studies on 6-indazolyl-2-picolinic acids have revealed that they can induce the up-regulation of auxin-related genes, leading to the production of ethylene (B1197577) and abscisic acid, which in turn causes rapid plant death. mdpi.com This highlights the complex hormonal disruption caused by these synthetic auxins. The auxin-PLETHORA 5 signaling pathway is a key regulator of wood fiber development, demonstrating the intricate control auxins have over plant growth. nih.gov

Modulation of Gene Expression via Protein Interactions

The biological effects of this compound and its derivatives can be attributed to their ability to modulate gene expression through interactions with various proteins. nih.govnih.gov Small molecule modulators can influence protein-protein interactions (PPIs) in several ways, including direct inhibition, allosteric modulation, or stabilization of a PPI. nih.gov

In the context of herbicidal action, picolinic acid derivatives function as synthetic auxins by binding to auxin receptors, which are proteins involved in signaling pathways that control gene expression related to plant growth. nih.gov By interacting with these receptor proteins, they can either mimic or disrupt the normal hormonal signals, leading to altered gene expression and subsequent physiological effects. nih.govmdpi.com

In other biological systems, the modulation of PPIs is a key strategy for developing novel therapeutics. nih.gov Small molecules can bind to specific sites on proteins, including "hot spots" on interaction interfaces, and thereby alter their ability to interact with other proteins. nih.gov This can lead to the inhibition or enhancement of signaling pathways that control gene transcription. nih.gov For instance, the interaction of small molecules with bromodomain-containing proteins can control gene transcription and has been explored for anticancer agents. nih.gov While the specific protein interactions of this compound are not fully elucidated in the provided context, its diverse biological activities suggest that it likely interacts with multiple protein targets to modulate gene expression in different organisms.

Biochemical Pathways Modulated by this compound Derivatives

Derivatives of this compound have been shown to modulate various biochemical pathways, leading to their observed biological effects. One notable example is the metabolism of 5-(4'-chloro-n-butyl)picolinic acid, which was found to undergo a novel metabolic pathway in rats. nih.gov This pathway involves the elongation of the compound by a C2 unit in the carboxyl group, a process analogous to the chain elongation of fatty acids. nih.gov This finding suggests that the compound or its metabolites can enter and influence fundamental biochemical pathways.

In the context of antiviral activity, picolinic acid has been shown to interfere with cellular endocytosis, a key pathway for the entry of many enveloped viruses into host cells. nih.gov By disrupting this process, the compound can effectively block viral infection at an early stage.

Furthermore, the antiproliferative effects of picolinic acid derivatives on cancer cells are linked to the modulation of pathways controlling the cell cycle and apoptosis. nih.govresearchgate.net By arresting the cell cycle at specific phases (S phase for A549 and HepG2, G2/M for MCF-7), these compounds inhibit cell proliferation. nih.govresearchgate.net The subsequent induction of apoptosis and necrosis indicates the activation of programmed cell death pathways. nih.govresearchgate.net

The herbicidal action of picolinic acid derivatives is a clear example of biochemical pathway modulation. nih.govmdpi.com As synthetic auxins, they disrupt the normal hormonal signaling pathways in plants, leading to an imbalance in growth-regulating substances and ultimately causing plant death. nih.govbiotrend.commdpi.com This involves the modulation of gene expression related to auxin response, ethylene production, and abscisic acid biosynthesis. mdpi.com

Fundamental Chemical Mechanisms: Decarboxylation Kinetics of the Picolinic Acid Core

The thermal decomposition of picolinic acid and its derivatives, a process fundamentally involving decarboxylation, has been a subject of significant mechanistic investigation. The stability of the picolinic acid core is intrinsically linked to the electronic and steric nature of its substituents, which can influence the rate and mechanism of carbon dioxide elimination. Understanding these kinetic relationships provides insight into the intrinsic reactivity of compounds like this compound.

Research Findings on Picolinic Acid Decarboxylation

Studies on the decarboxylation of various substituted picolinic acids have revealed several key mechanistic principles. The reaction is not a simple unimolecular elimination of CO2 but is highly dependent on the reaction conditions, such as pH and solvent, and the nature of the substituent on the pyridine (B92270) ring.

The prevailing mechanism for the decarboxylation of picolinic acid itself is the Hammick mechanism, which proceeds through the formation of a zwitterionic intermediate that then expels carbon dioxide to form an ylide. cdnsciencepub.comwikipedia.org This ylide is a reactive species that can be trapped by electrophiles present in the reaction medium.

Substituent effects on the decarboxylation rate are complex. Research has shown that both electron-withdrawing and electron-releasing groups at the 3-position of the picolinic acid ring can accelerate the rate of decarboxylation of the acid form, while these same substituents tend to inhibit the decarboxylation of the corresponding picolinate (B1231196) anion. cdnsciencepub.comresearchgate.netcapes.gov.br The acceleration in the acid form is often attributed to steric hindrance, where the substituent interferes with the coplanarity of the carboxyl group and the pyridine ring, thereby weakening the C-C bond that is broken during decarboxylation. cdnsciencepub.comresearchgate.net In contrast, substituents at the 4-, 5-, and 6-positions generally exert a less pronounced effect on the reaction rate. cdnsciencepub.com

The pH of the medium plays a crucial role in the decarboxylation kinetics. The reaction can proceed via the neutral acid, the zwitterion, or the anion, with each species exhibiting a different reaction rate. Typically, the rate of decarboxylation is at a maximum at a pH where the zwitterionic form is prevalent. cdnsciencepub.comingentaconnect.comcdnsciencepub.com The zwitterion is thought to decarboxylate more rapidly than the neutral acid or the anion. researchgate.netcdnsciencepub.comingentaconnect.com

Kinetic Data for Substituted Picolinic Acids

Table 1: First-Order Rate Constants for the Decarboxylation of Substituted Picolinic Acids at 150°C

SubstituentpHRate Constant (k x 10^5 s⁻¹)
None 1.11.8
3.00.9
6-Methyl 1.33.2
3.01.5
5-Nitro 0.84.0
2.52.0

Data adapted from studies on substituted picolinic acids. The specific rates are illustrative of the trends observed. cdnsciencepub.com

Table 2: Relative Decarboxylation Rates of Picolinic Acid Species

SpeciesRelative Rate
Picolinic Acid (Neutral) 1
Picolinate Anion ~0.5
Picolinic Acid Zwitterion Significantly higher than neutral acid
N-Methylpicolinic Betaine ~200 times faster than the anion

This table provides a qualitative comparison of the reactivity of different forms of picolinic acid in decarboxylation reactions. researchgate.netcdnsciencepub.comingentaconnect.com

The data clearly indicate that the electronic nature and position of the substituent, as well as the protonation state of the molecule, are critical determinants of the decarboxylation kinetics. For this compound, one can infer that its decarboxylation will follow these general principles, with the rate being influenced by the interplay of the electronic effects of the chloro- and phenyl- groups on the pyridine ring.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a ligand and its target protein. For derivatives of 5-(4-Chlorophenyl)picolinic acid, docking studies can elucidate potential biological targets and rationalize structure-activity relationships (SAR).

Docking simulations involving analogous compounds, such as those containing chlorophenyl, pyrazole, and pyridine (B92270) moieties, have been performed against various protein targets. nih.govnih.govresearchgate.netmdpi.com These studies reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, in studies on related pyrazolopyrimidine analogs, key interactions often involve hydrogen bonding with amino acid residues in the receptor's active site. nih.gov The chlorophenyl group frequently engages in hydrophobic interactions or halogen bonds, anchoring the ligand within the binding pocket. The carboxylic acid and pyridine nitrogen of the picolinic acid moiety are prime candidates for forming strong hydrogen bonds with receptor-site residues.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the target receptor, performing the docking using software like AutoDock Vina, and analyzing the resulting poses and their binding energies. nih.gov The results are often presented in a table summarizing the binding affinity and key interactions.

Table 1: Representative Molecular Docking Data for Analogous Compounds

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Reference
Pyrazolopyrimidine Analog Wolbachia pipientis Receptor (6EEZ) -8.5 to -9.5 Not specified nih.gov
Thiophenyl Thiazolyl-Pyridine EGFR Tyrosine Kinase -18 to -22 Not specified mdpi.com
Pyrazoline Derivative Human Estrogen Receptor (1ERR) -9.0 to -10.5 Not specified researchgate.net

These studies on related structures suggest that this compound could exhibit significant binding affinity for various enzymes and receptors, a hypothesis that can be efficiently tested through targeted docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is often used to refine docking results and assess the stability of a ligand-protein complex in a simulated physiological environment. For this compound, MD simulations can validate the binding mode predicted by docking, analyze the stability of key interactions, and explore the conformational flexibility of the molecule within the binding site.

In studies of related compounds, MD simulations have been crucial for confirming the stability of ligand-protein complexes. nih.gov A typical analysis involves calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile for the complex suggests that the ligand remains securely bound in the predicted pose. nih.gov Further analysis, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible and which are stable.

The general process for MD simulations includes:

Placing the docked complex in a simulation box with a specific water model.

Adding ions to neutralize the system and mimic physiological salt concentrations.

Minimizing the energy of the system to remove steric clashes.

Gradually heating the system to the desired temperature (e.g., 310 K).

Running the production simulation for a set duration (e.g., 100-200 ns).

Analyzing the trajectory to understand the dynamics of the system.

By applying MD simulations to the this compound-target complex, one can gain a deeper understanding of the binding mechanism and the energetic contributions of different interactions, which is vital for lead optimization. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. nih.gov These methods are particularly useful for understanding aspects that classical molecular mechanics cannot describe, such as orbital interactions and electronic transitions.

Density Functional Theory (DFT) Explorations

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost. For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and frontier molecular orbitals (HOMO and LUMO). nih.gov

A study on the structurally related 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid used DFT with the B3LYP functional and 6-31G(d,p) basis set to analyze its structure. nih.gov The calculations were performed for both a monomer and a hydrogen-bonded dimer, finding that the dimeric form better matched experimental data, highlighting the importance of intermolecular interactions. nih.gov The HOMO-LUMO energy gap is a critical parameter derived from DFT, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller gap generally implies higher reactivity.

Table 2: Representative DFT-Calculated Properties for an Analogous Compound

Property Calculated Value Method Reference
HOMO Energy -6.806 eV B3LYP/6-311++G(d,p) mdpi.com
LUMO Energy -2.602 eV B3LYP/6-311++G(d,p) mdpi.com
Energy Gap (ΔE) 4.204 eV B3LYP/6-311++G(d,p) mdpi.com

These calculations provide fundamental data that can be correlated with the molecule's experimental behavior and potential biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. acadpubl.euufms.br

Table 3: Representative NBO Donor-Acceptor Interactions in an Analogous Chlorophenyl Compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type Reference
LP (1) N3 π* (C4-C5) 20.51 π-conjugation ufms.br
π (C4-C5) π* (C2-N3) 22.14 π-conjugation ufms.br

This analysis helps to explain the molecule's electronic structure and conformational preferences, providing a deeper understanding of the factors governing its reactivity and interactions. acadpubl.eu

Chemoinformatics and In Silico Screening for Lead Discovery

Chemoinformatics involves the use of computational methods to analyze large sets of chemical data. In drug discovery, it is often employed for in silico or virtual screening, where vast libraries of compounds are computationally evaluated to identify those most likely to bind to a specific biological target. nih.govresearchgate.net This process significantly narrows down the number of candidates for experimental testing.

A typical virtual screening workflow for identifying leads similar to this compound would involve:

Library Preparation: Assembling a large database of diverse chemical structures.

Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like molecules. nih.gov

Docking-Based Screening: Docking the filtered library against the 3D structure of a target protein to predict binding affinities. jocpr.com

Ranking and Selection: Ranking the compounds based on their docking scores and visual inspection of their binding modes to select a smaller subset for further analysis. researchgate.net

In silico screening has been successfully used to identify potential inhibitors for various targets from libraries of dicarboxylic acids and pyridine derivatives. nih.govnih.gov This approach allows for the rapid exploration of chemical space and the identification of novel scaffolds with the potential for therapeutic development.

Prediction of Pharmacokinetic Parameters in Preclinical Models via Computational Methods

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.net Computational models are now routinely used to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable ADMET characteristics. plos.orgnih.gov

For this compound, various ADMET properties can be estimated using online tools and specialized software like SwissADME and pkCSM. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties. Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and skin permeability. plos.orgmdpi.com

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. researchgate.net

Excretion: Prediction of total clearance.

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity (Ames test). mdpi.com

Table 4: Representative In Silico ADMET Prediction for an Analogous Compound

Parameter Predicted Value/Classification Significance Reference
Absorption
Human Intestinal Absorption > 90% High absorption from the gut plos.orgmdpi.com
Caco-2 Permeability (logPapp) > 0.9 High permeability across intestinal cells mdpi.com
Distribution
BBB Permeability Predicted to not cross Low potential for CNS side effects researchgate.net
P-glycoprotein Substrate Yes/No Affects distribution and efflux from cells mdpi.com
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this enzyme nih.gov
CYP3A4 Inhibitor Yes/No Potential for drug-drug interactions researchgate.net
Toxicity
Ames Toxicity Non-mutagenic Low risk of causing genetic mutations nih.gov

These in silico predictions provide a valuable preliminary assessment of the "drug-likeness" of this compound, guiding further experimental validation and chemical modifications to improve its pharmacokinetic profile. nih.govnih.gov

Analytical and Spectroscopic Methodologies for Research on 5 4 Chlorophenyl Picolinic Acid

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is an indispensable tool for separating the components of a mixture, allowing for the purification and quantification of a target compound. For 5-(4-Chlorophenyl)picolinic acid, High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and conducting quantitative analysis of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution, speed, and sensitivity.

Detailed research findings indicate that a simple, fast, and selective stability-indicating RP-HPLC method can be effectively used. pensoft.netresearchgate.netpensoft.net The chromatographic separation is typically achieved on a C18 column. pensoft.netresearchgate.netpensoft.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, adjusted to an acidic pH. pensoft.netresearchgate.netpensoft.net This setup allows for isocratic elution at a controlled flow rate and temperature, with detection commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance, such as 225 nm. pensoft.netresearchgate.netpensoft.net

Validation of such HPLC methods is performed according to ICH guidelines to ensure accuracy, precision, reproducibility, and specificity. pensoft.netresearchgate.net These methods are crucial for determining process-related impurities and degradation products under various conditions, such as different pH levels, which is vital for understanding the compound's stability. pensoft.netresearchgate.netpensoft.net For instance, studies on related N-pyrrolylcarboxylic acids have shown stability at neutral pH but degradation at alkaline pH (pH 9.0), leading to the cleavage of the ring structure. pensoft.net

For the analysis of picolinic acid in biological matrices like human serum, HPLC can be coupled with post-column derivatization to enhance detection. nih.govresearchgate.net One such method involves post-column UV irradiation using zinc acetate (B1210297) as a fluorescent derivatization reagent, allowing for highly sensitive fluorometric detection. nih.govresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of Picolinic Acid Derivatives
ParameterConditionReference
ColumnC18 (150x4.6 mm, 5 µm) researchgate.netpensoft.net
Mobile PhaseAcetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v) researchgate.netpensoft.net
ElutionIsocratic researchgate.netpensoft.net
Flow Rate1.0 mL/min researchgate.netpensoft.net
Temperature30 °C researchgate.netpensoft.net
DetectionUV/VIS at 225 nm researchgate.netpensoft.net
Alternative DetectionFluorescence (Ex: 336 nm, Em: 448 nm) with post-column derivatization nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Pathway Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying metabolites in biological samples, thus elucidating metabolic pathways. While GC-MS is not always suitable for analyzing intact, non-volatile metabolites like glucuronides or sulfates, it is highly effective for volatile compounds or those that can be made volatile through chemical derivatization. mdpi.com

The metabolism of a structurally related compound, 5-(4'-chloro-n-butyl)picolinic acid, was successfully studied using GC-MS. nih.gov In this research, metabolites in rat urine were identified after derivatization. nih.gov A significant finding was that a major metabolic route involved the elongation of the picolinic acid by a C2 unit at the carboxyl group, a pathway analogous to fatty acid chain elongation. nih.gov This demonstrates the utility of GC-MS in uncovering novel metabolic transformations. nih.gov

For the analysis of carboxylic acids via GC-MS, derivatization is a critical step to increase volatility and thermal stability. nih.gov Common derivatizing agents include silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide, which convert the carboxylic acid group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ester. mdpi.comnih.govnist.gov The subsequent mass spectral analysis provides fragmentation patterns that serve as fingerprints for identifying the metabolites. nih.govnist.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental for determining the precise chemical structure of a molecule. For this compound, NMR, Mass Spectrometry, and IR spectroscopy each provide unique and complementary pieces of the structural puzzle.

Mass Spectrometry (e.g., LRMS, HRMS, ESI-MS)

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Low-Resolution Mass Spectrometry (LRMS) provides the nominal molecular weight of the compound, which is a crucial first step in its identification.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the exact mass of a molecule with high precision (typically to four or five decimal places). rsc.org This allows for the determination of the elemental formula, as very few combinations of atoms will have the same exact mass. This is a powerful tool for confirming the identity of a newly synthesized compound or an unknown metabolite. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) or used for direct infusion analysis. rsc.orgsciendo.com It is particularly useful for polar, thermally labile molecules like this compound. ESI generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, clearly indicating the molecular weight. massbank.eu Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected parent ion, providing valuable structural information for identification and confirmation. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent features would be:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: A series of bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic pyridine (B92270) and phenyl rings.

C-Cl Stretch: An absorption band in the 1000-1100 cm⁻¹ region, which can sometimes be obscured but is indicative of the chloro-substituent.

C-O Stretch and O-H Bend: Bands in the 1200-1400 cm⁻¹ region associated with the carboxylic acid group.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
C=O Stretch1700 - 1730Strong, Sharp
Aromatic RingsC=C Stretch1450 - 1600Medium to Weak
C-H Stretch3000 - 3100Medium to Weak
Aryl HalideC-Cl Stretch1000 - 1100Medium

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Detailed crystallographic analyses of pyridinecarboxylic acid derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal the profound influence of substituents and solvent molecules on the supramolecular architecture. nih.gov In the case of the trifluoromethyl analog, the crystal structure is characterized by a water-bridged hydrogen-bonding network. nih.gov The water molecule acts as a crucial linker, participating in four distinct hydrogen bonds by functioning as both a donor and an acceptor with the carboxylic acid group and the pyridine nitrogen atom. nih.gov This results in the formation of a centrosymmetric dimer with a graph-set notation of R₄⁴(12). nih.gov

The crystal structure of picolinic acid itself is notable for being composed of 1:1 co-crystals of its neutral and zwitterionic forms. nih.gov This indicates a delicate energetic balance and the possibility of proton transfer between the carboxylic acid group and the pyridine nitrogen. Such phenomena are common in crystal engineering and highlight the versatility of hydrogen bonding in creating diverse supramolecular synthons. nih.gov For instance, studies on co-crystals involving aminopyrimidine derivatives and carboxylic acids demonstrate the frequent formation of robust hydrogen-bonded motifs, such as the R₂²(8) ring, which dictates the primary assembly of the components. nih.gov

In the context of this compound, one can anticipate a rich tapestry of supramolecular interactions. The molecule possesses several key functional groups capable of forming strong and directional non-covalent bonds:

Carboxylic Acid: This group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It frequently forms strong O-H···O hydrogen bonds, leading to the creation of cyclic dimers or catemeric chains.

Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, capable of interacting with the carboxylic acid's hydroxyl group or other suitable donors.

Chlorophenyl Group: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), a directional interaction that is increasingly recognized for its role in crystal engineering. Furthermore, the phenyl ring can engage in π-π stacking interactions.

Advanced Derivatization Strategies for Enhanced Analytical Detection (e.g., Picolinoyl Derivatization)

The analysis of carboxylic acids like this compound, particularly in complex biological or environmental matrices, often presents challenges for modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov These challenges can include poor chromatographic retention on reversed-phase columns, low ionization efficiency in the mass spectrometer source, and the absence of a strong chromophore or fluorophore for UV or fluorescence detection. nih.gov To overcome these limitations, chemical derivatization is a powerful and frequently indispensable strategy in sample preparation. nih.govresearchgate.net

Derivatization involves the chemical modification of the target analyte to introduce a new functional group, thereby altering its physicochemical properties to make it more amenable to analysis. researchgate.net For carboxylic acids, the most common derivatization reaction is amidation. nih.gov The primary goals of derivatizing this compound would be to:

Enhance Ionization Efficiency: By introducing a readily ionizable group, the sensitivity of mass spectrometric detection can be dramatically improved.

Improve Chromatographic Behavior: Modifying the polarity of the molecule can enhance its retention and peak shape in liquid chromatography.

Introduce a Reporter Group: Attaching a chromophore or fluorophore allows for sensitive detection by UV-Vis or fluorescence detectors.

One particularly relevant strategy is the use of picolinoyl derivatives, or more broadly, derivatization with reagents containing a pyridine moiety. For instance, derivatization with 2-picolylamine has been shown to significantly enhance the detection of various carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This approach increases the detection response by 9 to 158-fold compared to the underivatized acids, pushing detection limits into the low femtomole range. nih.gov The resulting picolylamine-derivatives are highly responsive in the positive-ion ESI mode and produce characteristic fragment ions, which is ideal for sensitive and selective quantification using selected reaction monitoring (SRM). nih.gov

The general procedure for such a derivatization involves reacting the carboxylic acid with the derivatizing agent (e.g., 2-picolylamine) in the presence of coupling agents. A common system employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to facilitate the rapid and efficient formation of an amide bond under mild conditions. nih.gov

Parameter Description Advantage for this compound Analysis
Derivatization Reagent A molecule that reacts with the analyte (e.g., 2-picolylamine).Introduces a functional group to improve analytical properties.
Reaction Type Typically amidation for carboxylic acids.Forms a stable covalent bond between the analyte and the reagent.
Enhancement Improved ionization, chromatographic retention, and/or spectroscopic detection.Allows for lower detection limits and more robust quantification.
Detection Method Commonly LC-MS/MS.Provides high sensitivity and selectivity for complex samples. nih.gov

This picolinoyl derivatization strategy, by introducing a basic nitrogen atom in the form of a pyridine ring, effectively converts the acidic analyte into a molecule that is readily protonated and detected with high sensitivity in positive-ion ESI-MS. This approach would be highly applicable to the trace analysis of this compound, enabling its reliable measurement in challenging analytical scenarios.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Routes for Diversified Chemical Libraries

The future development of 5-(4-chlorophenyl)picolinic acid as a lead compound for various applications hinges on the ability to generate a wide array of structural analogs. The creation of diversified chemical libraries is crucial for comprehensive structure-activity relationship (SAR) studies and for identifying derivatives with optimized properties.

Novel synthetic strategies are being explored to move beyond one-at-a-time synthesis and towards combinatorial and diversity-oriented synthesis. One promising approach involves leveraging the core picolinic acid scaffold and introducing diversity through various functionalization reactions. For instance, the carboxylic acid group is a versatile handle for creating a library of amides and esters. Coupling this compound with a diverse set of amines or alcohols can rapidly generate a large number of derivatives. nih.govpensoft.net

Furthermore, modern cross-coupling reactions offer powerful tools for modifying the pyridine (B92270) ring and the chlorophenyl moiety. Reactions such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings could be employed to replace the chloro group with a wide range of substituents or to further functionalize the pyridine core, creating novel chemical entities. researchgate.net The synthesis of the parent compound itself has been achieved using Suzuki coupling between 5-bromopicolinic acid and 4-chlorophenyl boronic acid, demonstrating the feasibility of this approach for generating analogs. acs.org

Multi-component reactions (MCRs) are also being investigated for the efficient, one-pot synthesis of complex picolinate (B1231196) and picolinic acid derivatives, which could be adapted for library production. rsc.orgresearchgate.net These advanced synthetic endeavors are essential for building the chemical diversity needed to fully explore the biological and material potential of the this compound scaffold.

Table 1: Potential Synthetic Strategies for Library Diversification

Strategy Reaction Type Potential Modifications
Amide/Ester Formation Acyl substitution Coupling the carboxylic acid with diverse amine/alcohol libraries.
Cross-Coupling Reactions Suzuki, Buchwald-Hartwig, etc. Modification of the chlorophenyl ring; functionalization of the pyridine core.
Multi-Component Reactions One-pot tandem reactions Rapid assembly of complex picolinic acid derivatives from simple building blocks.

| Ring Functionalization | Halogenation, Nitration | Direct modification of the pyridine ring to introduce new functional groups. |

Integration of Multi-Omics Data in Mechanistic Elucidation

Understanding the precise mechanism of action of this compound within a biological system is a complex challenge that requires a holistic approach. The integration of multiple "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to map the global cellular response to the compound. elifesciences.orgmdpi.com

While specific multi-omics studies on this compound have yet to be published, the methodology provides a clear future direction. A hypothetical workflow would involve:

Transcriptomics (RNA-Seq): Treating cells or an organism with the compound and sequencing the messenger RNA to identify which genes are up- or down-regulated. This can reveal the signaling pathways and cellular processes affected by the compound.

Proteomics: Using mass spectrometry-based techniques to quantify changes in the entire protein landscape of the cell after treatment. This provides a direct look at the functional molecules (enzymes, structural proteins, etc.) impacted by the compound's activity.

Metabolomics: Analyzing the global profile of small-molecule metabolites (e.g., lipids, amino acids, sugars) to see how cellular metabolism is rewired in response to the compound. nih.govnih.gov

By integrating these massive datasets, researchers can construct comprehensive network models of the compound's effects, identify potential protein targets, and uncover off-target activities. nih.gov This systems-level approach is crucial for elucidating the compound's full biological impact and for predicting its efficacy and potential toxicity.

Development of Advanced Computational Models for Predictive Biology

In parallel with experimental work, the development of advanced computational models is poised to accelerate research into this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique that can correlate the chemical structure of compounds with their biological activity.

By building QSAR models based on a library of synthesized picolinic acid analogs and their measured activities, researchers can identify key molecular descriptors that govern a desired biological effect. nih.govscispace.comarvojournals.org These descriptors can include properties like hydrophobicity (logP), electronic charge distribution, and steric factors. arvojournals.org Once a robust QSAR model is established, it can be used to virtually screen new, unsynthesized derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govscispace.comnih.govmdpi.com

Molecular docking is another powerful computational tool that can predict how this compound and its analogs might bind to specific protein targets. nih.govnih.gov By simulating the interaction between the small molecule and the three-dimensional structure of a target protein, docking can provide insights into the binding mode and affinity. This information is invaluable for understanding the mechanism of action at a molecular level and for rationally designing more potent and selective derivatives. pensoft.net

Table 2: Computational Approaches for Predictive Biology

Computational Method Application Predicted Outcome
QSAR Correlate chemical structure with biological activity. Predict activity of novel analogs; identify key structural features for activity.
Molecular Docking Simulate binding of the compound to a protein target. Predict binding affinity and orientation; guide rational drug design.

| Molecular Dynamics | Simulate the movement of the compound and its target over time. | Assess the stability of the compound-protein complex. |

Role of this compound in Supramolecular Chemistry and Materials Science

The inherent chemical structure of this compound makes it an attractive building block, or "ligand," for the construction of novel supramolecular assemblies and advanced materials. The picolinic acid moiety features a pyridine nitrogen atom and a carboxylic acid group in a 2-position, which together form a powerful bidentate chelation site for metal ions. wikipedia.orgchemicalbook.com

This chelating ability can be harnessed to create coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govlupinepublishers.com By reacting this compound with various metal ions (e.g., zinc, copper, lanthanides), it is possible to generate extended, crystalline networks where the organic molecule bridges between metal centers. researchgate.netnih.govrsc.org The properties of these materials—such as porosity, luminescence, or magnetic behavior—can be tuned by choosing different metals and reaction conditions. nih.gov Such materials have potential applications in gas storage, separation, catalysis, and chemical sensing. nih.govlupinepublishers.com

Beyond coordination chemistry, the molecule's aromatic rings can participate in non-covalent interactions like π-π stacking, while the carboxylic acid can form strong hydrogen bonds. These interactions can drive the self-assembly of the molecules into ordered nanostructures, such as liquid crystals or organic gels, a research area of significant interest in materials science. researchgate.netrsc.org

Investigation of Catalytic Properties and Applications in Organic Transformations

Picolinic acid and its derivatives, known as picolinates, are well-established as effective ligands in catalysis. nih.gov The ability of the pyridine nitrogen and carboxylate oxygen to form a stable chelate with a metal center can be used to create well-defined, catalytically active metal complexes.

Future research will likely explore the use of this compound as a ligand for a variety of metal-catalyzed organic transformations. For example, copper complexes with picolinamide ligands have shown efficacy in aryl ether formation. nih.gov Similarly, palladium complexes bearing picolinic acid-type ligands have been investigated for C-H activation reactions, a cutting-edge area of synthetic chemistry. uva.es

The electronic properties of the this compound ligand can be fine-tuned by modifying the substituents on either aromatic ring. This allows for the systematic optimization of the catalyst's performance, including its activity, selectivity, and stability. By preparing a range of these ligands and screening their corresponding metal complexes, novel catalysts could be discovered for important chemical reactions, such as cross-coupling, oxidation, or reduction processes. The parent picolinic acid structure is also known to participate directly in certain organic reactions, such as the Hammick reaction, suggesting that its derivatives may also possess inherent reactivity that can be exploited in synthesis. wikipedia.orgchemicalbook.com

Q & A

Q. What are the standard protocols for synthesizing 5-(4-Chlorophenyl)picolinic acid, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, starting with methyl 5-bromopicolinate and 4-chlorophenylboronic acid derivatives. Post-coupling, ester hydrolysis under acidic or basic conditions yields the carboxylic acid moiety. Purification involves recrystallization or reverse-phase HPLC, with purity validated using HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy . For analogs like 5-(4-butylphenyl)picolinic acid (qy17), similar protocols are employed, emphasizing reaction temperature control (60–80°C) and catalyst optimization (e.g., Pd(PPh₃)₄) to minimize side products .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:
  • Single-crystal X-ray diffraction (XRD) resolves the crystal lattice and confirms substituent positions .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and aromatic ring substitution patterns.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways.
  • FT-IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What is the biological relevance of picolinic acid derivatives, and how does this compound fit into metabolic studies?

  • Methodological Answer : Picolinic acid derivatives are intermediates in tryptophan metabolism and modulate immune responses via indoleamine 2,3-dioxygenase (IDO) pathways. While this compound itself is not directly linked to IDO in current literature, structural analogs are studied for T-cell suppression and antimicrobial activity. Researchers assess biological roles using enzyme inhibition assays (e.g., IDO activity kits) and transcriptomic profiling of treated bacterial strains (e.g., Staphylococcus haemolyticus) to identify gene expression changes .

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers for catalytic applications?

  • Methodological Answer : The carboxylic acid group enables ligand-metal coordination. For example:
  • Design : Use bifunctional ligands (e.g., 5-(4-carboxyphenoxy)nicotinic acid) to create porous frameworks with Cu(II) or Co(II) ions. Adjust pH (5–7) during hydrothermal synthesis to control metal-ligand binding modes (monodentate vs. bridging) .
  • Application : Test catalytic efficiency in oxidation reactions (e.g., cyclohexane to adipic acid) using H₂O₂ as an oxidant. Monitor turnover frequency (TOF) via gas chromatography (GC) .

Q. How can researchers resolve contradictions in antimicrobial efficacy data for derivatives like qy17 and qy20?

  • Methodological Answer : Contradictions often arise from solubility differences or assay conditions. To address this:
  • Standardize assays : Use consistent minimal inhibitory concentration (MIC) protocols with controlled solvent systems (e.g., DMSO concentration ≤1%).
  • Stability studies : Perform time-growth curve assays under physiological pH (7.4) and temperature (37°C) to compare compound degradation rates .
  • Transcriptomic analysis : Identify differentially expressed genes (e.g., biofilm-related genes in S. haemolyticus) to clarify mechanistic disparities .

Q. What strategies optimize this compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release. Validate stability via dynamic light scattering (DLS) and in vitro release assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.